molecular formula C7H15ClFN B14770383 3-(Fluoromethyl)-3-methylpiperidine hydrochloride

3-(Fluoromethyl)-3-methylpiperidine hydrochloride

Cat. No.: B14770383
M. Wt: 167.65 g/mol
InChI Key: KNGGXYLMAUFSEN-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-3-methylpiperidine hydrochloride is a fluorinated organic compound with significant applications in medicinal chemistry and pharmaceutical research. The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-3-methylpiperidine hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 3-methylpiperidine with a fluorinating agent such as Selectfluor® under controlled conditions to introduce the fluoromethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carbonyl or carboxyl.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted products with nucleophiles replacing the fluorine atom.

Scientific Research Applications

3-(Fluoromethyl)-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its fluorinated structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in its structure can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This makes the compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

  • 3-(Chloromethyl)-3-methylpiperidine hydrochloride
  • 3-(Bromomethyl)-3-methylpiperidine hydrochloride
  • 3-(Iodomethyl)-3-methylpiperidine hydrochloride

Comparison: 3-(Fluoromethyl)-3-methylpiperidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound exhibits higher stability, increased lipophilicity, and stronger interactions with biological targets. These properties make it more suitable for applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H15ClFN

Molecular Weight

167.65 g/mol

IUPAC Name

3-(fluoromethyl)-3-methylpiperidine;hydrochloride

InChI

InChI=1S/C7H14FN.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-6H2,1H3;1H

InChI Key

KNGGXYLMAUFSEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)CF.Cl

Origin of Product

United States

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